3-(Difluoromethyl)pyridin-4-amine
Description
Significance of Organofluorine Compounds in Drug Discovery and Agrochemicals.mdpi.comwikipedia.orgingentaconnect.com
Organofluorine compounds, organic compounds containing a carbon-fluorine bond, are integral to the development of new pharmaceuticals and crop protection agents. wikipedia.org It's estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This prevalence is attributed to the fact that incorporating fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and ability to cross cell membranes. mdpi.comnih.gov The synthesis of these compounds is a vital area of research, with a focus on developing efficient and environmentally friendly methods. ingentaconnect.com
The impact of fluorine extends to the agrochemical industry, where over half of the products contain carbon-fluorine bonds. wikipedia.org Fluorinated compounds have led to the development of more effective and selective herbicides, insecticides, and fungicides. researchgate.net
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. princeton.edu The difluoromethyl group is an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govacs.org This replacement can lead to improved metabolic stability, as the carbon-fluorine bond is stronger and less susceptible to enzymatic breakdown than carbon-hydrogen, carbon-oxygen, or carbon-sulfur bonds. nih.govnih.gov By strategically replacing these groups with a difluoromethyl group, medicinal chemists can enhance a drug candidate's effectiveness and longevity in the body. princeton.edunih.govlboro.ac.ukacs.org
Pyridine (B92270) as a Privileged Scaffold in Medicinal and Agrochemical Applications.wikipedia.orgacs.org
The pyridine ring, a six-membered ring containing five carbon atoms and one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.org This means that it is a common structural feature in a wide range of biologically active compounds. nih.govnih.gov Its presence is found in numerous FDA-approved drugs and is a key component of many vitamins and natural alkaloids. nih.govrsc.orgrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and can be easily modified, allowing for the fine-tuning of a molecule's properties. nih.gov This versatility has made pyridine and its derivatives essential in the synthesis of new therapeutic agents and agrochemicals. aun.edu.egijnrd.org
Overview of Difluoromethylated Pyridines as Essential Building Blocks.
The combination of the desirable properties of the difluoromethyl group and the proven utility of the pyridine scaffold has led to a growing interest in difluoromethylated pyridines. nih.goveurekalert.org These compounds serve as crucial building blocks for the synthesis of more complex molecules with potential applications in medicine and agriculture. nih.govnih.gov The ability to selectively introduce a difluoromethyl group at specific positions on the pyridine ring is a significant area of research, as the position of the group can have a profound impact on the final molecule's activity. nih.goveurekalert.org The development of efficient synthetic methods to create these building blocks is crucial for accelerating the discovery of new and improved drugs and agrochemicals. nih.govrsc.orgacs.org
Strategic Approaches to Difluoromethylated Pyridines
The creation of difluoromethylated pyridines is a key focus in contemporary organic synthesis, driven by the unique properties the difluoromethyl group imparts to bioactive molecules. rsc.org This group can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of hydroxyl, thiol, and amino groups. researchgate.net Strategies for introducing this group are varied, ranging from direct C-H activation to multi-step sequences involving the transformation of existing functional groups.
Direct C-H Difluoromethylation of Pyridine Rings
Direct C-H difluoromethylation is an economically efficient and highly sought-after method for synthesizing difluoromethylated azines as it avoids the need for pre-functionalization of the pyridine ring. researchgate.netnih.gov This approach significantly improves step economy in synthetic campaigns. researchgate.net The primary challenge lies in controlling the regioselectivity of the reaction, as pyridines have multiple C-H bonds available for functionalization (ortho, meta, and para positions relative to the nitrogen atom). researchgate.net
Achieving direct difluoromethylation at the meta-position (C3) of the pyridine ring has historically been a significant challenge. uni-muenster.deresearchgate.net However, recent advancements have provided solutions to this problem. One successful strategy involves the use of oxazino pyridine intermediates, which can be easily accessed from the parent pyridines. researchgate.netnih.gov This method allows for a regioselectivity switch between the meta and para positions. uni-muenster.de The meta-C-H difluoromethylation is achieved through a radical process under basic conditions where the oxazino pyridine exhibits nucleophilic reactivity at the β-position (C3). researchgate.net This approach is also applicable to the late-stage modification of complex, pyridine-containing drugs. uni-muenster.denih.gov
Another method for achieving C3-selectivity relies on the generation of nucleophilic dihydropyridine intermediates through a borane-catalyzed hydroboration of the pyridine. These intermediates then react with electrophilic difluoromethylthio sources, followed by oxidative aromatization to yield the C3-functionalized pyridine. nih.gov
| Method | Key Features | Position | Reference |
| Oxazino Pyridine Intermediates | Radical process, switchable regioselectivity with acid treatment. | meta (C3) | uni-muenster.deresearchgate.netnih.gov |
| Dihydropyridine Intermediates | Borane-catalyzed hydroboration followed by reaction with electrophiles. | meta (C3) | nih.gov |
The Minisci reaction, a radical-based heteroarylation, is a powerful tool for the functionalization of nitrogen-containing heterocyles. researchgate.netscispace.com This reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient heteroarene. scispace.com For difluoromethylation, this typically involves generating a difluoromethyl radical (•CF2H) from a suitable precursor.
Baran and coworkers developed a significant Minisci-type protocol using zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS) as a •CF2H radical source, with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netscispace.comnih.gov This method has proven effective for a variety of heteroarenes. scispace.com Another approach utilizes aryldifluoroacetic acid as the difluoromethyl source in a silver-catalyzed decarboxylative difluoromethylarylation of electron-deficient N-heteroarenes. nih.govrsc.org This protocol provides an efficient route to difluoromethylated heteroarenes in moderate to excellent yields with good selectivity. nih.gov
| Reagent | Catalyst/Conditions | Key Features | Reference |
| Zinc difluoromethanesulfinate (DFMS) | tert-butyl hydroperoxide (TBHP) | Pioneering radical difluoromethylation. | scispace.comnih.gov |
| Aryldifluoroacetic acid | Silver (Ag) catalyst | Mild, decarboxylative process. | nih.govrsc.org |
Transition metal catalysis, particularly with copper, offers a valuable pathway for forming C-CF2H bonds. Copper-mediated difluoromethylation of aryl and vinyl iodides has been developed using trimethylsilyl difluoromethane (TMSCF2H) as the source of the CF2H group, in combination with copper(I) iodide (CuI) and cesium fluoride (CsF). nih.govnih.gov This method is notable for its good functional group compatibility and high yields, even with sterically hindered substrates. nih.gov While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, specific conditions have been identified to achieve this transformation successfully. nih.govnih.gov
A separate copper-catalyzed method involves a cross-coupling and decarboxylation sequence. Aryl iodides react with α-silyldifluoroacetates using a copper catalyst to form aryldifluoroacetates, which are then hydrolyzed and decarboxylated to yield the difluoromethyl aromatic compound. acs.org Furthermore, copper-catalyzed hydroamination of gem-difluoroalkenes provides access to α-difluoromethyl amines. acs.org
| CF2H Source | Catalyst/Reagents | Substrate | Key Features | Reference |
| TMSCF2H | CuI, CsF | Aryl/Vinyl Iodides | Single-step, good functional group tolerance. | nih.govnih.gov |
| α-Silyldifluoroacetates | Copper catalyst | Aryl Iodides | Two-step sequence (coupling then decarboxylation). | acs.org |
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions, making it well-suited for difluoromethylation reactions. rsc.org This approach can achieve direct C-H difluoromethylation of heterocycles without the need for metal additives, using O2 as a green oxidant. nih.gov A common and inexpensive source for the CF2H radical in these reactions is sodium difluoromethane sulfonate. nih.gov
Organic photoredox catalysis can trigger the direct difluoromethylation of a wide range of heterocycles, including pyridines, providing products in good yields. nih.gov This methodology is practical for late-stage drug development due to its operational simplicity and mild conditions. nih.gov A photoredox catalytic strategy has also been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides. figshare.com
| Catalyst Type | CF2H Source | Oxidant | Key Features | Reference |
| Organic photocatalyst | Sodium difluoromethane sulfonate | O2 | Metal-free, green, mild conditions. | nih.gov |
| Photoredox catalyst | Not specified | Not specified | Regioselective functionalization of pyridine N-oxides. | figshare.com |
Stepwise Synthesis Involving Fluorination of Precursor Functional Groups
Stepwise synthesis provides an alternative to direct C-H functionalization. These multi-step routes construct the difluoromethylated pyridine ring from acyclic precursors or introduce the fluorine atoms onto a pre-existing, functionalized pyridine ring.
A scalable, five-step, two-pot procedure has been developed for the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a key intermediate for various inhibitors. acs.orgunimi.it This process starts with 2,2-difluoroacetic anhydride and ethyl vinyl ether. acs.org The key steps involve the formation of an (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile intermediate, which then undergoes cyclization and further transformations in a one-pot procedure to yield the final product. acs.orgunimi.it
Another strategy involves the direct fluorination of pyridine derivatives. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group. nih.govrsc.org The use of the N-oxide is crucial for activating the ring towards nucleophilic substitution at the desired position. nih.gov Similarly, new fluorinated 3,6-dihydropyridines can be obtained by the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, which are then converted to the corresponding fluorinated pyridines. nih.gov
A transition-metal-free method for N-difluoromethylation of pyridines uses ethyl bromodifluoroacetate as the fluorine source. rsc.orgrsc.orgub.edu This process involves N-alkylation followed by in situ hydrolysis and decarboxylation to form N-difluoromethylated pyridinium (B92312) salts. rsc.orgrsc.orgub.edu
| Starting Material(s) | Key Intermediate/Strategy | Target | Reference |
| 2,2-Difluoroacetic anhydride, Ethyl vinyl ether | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 4-(Difluoromethyl)pyridin-2-amine | acs.orgunimi.it |
| 3-Bromo-4-nitropyridine N-oxide | Nucleophilic fluorination of N-oxide | 3-Fluoro-4-aminopyridine | nih.govrsc.org |
| 1,2-Dihydropyridines | Electrophilic fluorination with Selectfluor® | Fluorinated Pyridines | nih.gov |
| Pyridine derivatives | N-alkylation with Ethyl bromodifluoroacetate | N-Difluoromethylated pyridinium salts | rsc.orgrsc.orgub.edu |
An in-depth examination of the synthetic methodologies for 3-(Difluoromethyl)pyridin-4-amine reveals a landscape of advanced chemical strategies. This article focuses exclusively on the synthesis of this specific compound, exploring contextual methods, specific pathways, and the challenges and strategies related to its large-scale production.
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H,(H2,9,10) |
InChI Key |
NGZHPYBZQSIEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Difluoromethyl Pyridin 4 Amine
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 3-(difluoromethyl)pyridin-4-amine is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity of these reactions being heavily influenced by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) Patterns
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. vaia.comlibretexts.orgyoutube.com However, the powerful electron-donating amino group at the 4-position activates the ring towards EAS. Conversely, the difluoromethyl group at the 3-position is electron-withdrawing, deactivating the ring.
The directing effects of these substituents determine the position of electrophilic attack. The amino group directs incoming electrophiles to the ortho (3 and 5) positions. The difluoromethyl group, being a meta-director, also directs incoming electrophiles to the 5-position. Consequently, electrophilic substitution is expected to occur predominantly at the 5-position , reinforced by both the activating amino group and the deactivating difluoromethyl group. Electrophilic attack at the 2- and 6-positions is disfavored due to the formation of unstable carbocation intermediates where the positive charge is adjacent to the electronegative nitrogen atom. vaia.com
Nucleophilic Aromatic Substitution (NAS) Patterns
Nucleophilic aromatic substitution (NAS) on the pyridine ring is generally favored at the 2-, 4-, and 6-positions, as the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com In this compound, the presence of the electron-withdrawing difluoromethyl group at the 3-position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
The most likely positions for NAS are the 2- and 6-positions . Attack at these positions allows for the delocalization of the negative charge onto the ring nitrogen, which is a stabilizing factor. stackexchange.com The presence of a good leaving group, such as a halide, at these positions would facilitate the substitution reaction. For instance, the reaction of similar 2-halopyridines with nucleophiles is a well-established method for introducing various functional groups. acs.org
Ortho-Metalation and Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
In the case of this compound, the 4-amino group can act as a directing group. After suitable protection (e.g., as a carbamate (B1207046) or amide), the amino group can direct lithiation to the 3- and 5-positions . However, the presence of the difluoromethyl group at the 3-position makes deprotonation at this site less likely due to steric hindrance and electronic effects. Therefore, metalation is anticipated to occur preferentially at the 5-position . The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
Transformations of the 4-Amino Group
The 4-amino group is a versatile handle for further functionalization of the this compound scaffold.
Acylation and Alkylation Reactions
The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. acs.orgacs.org These amide derivatives can serve as important intermediates or as final products with modified biological activities.
Alkylation of the 4-amino group can also be achieved using various alkylating agents. However, controlling the degree of alkylation to avoid the formation of mixtures of mono- and di-alkylated products can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Arylation and Heteroarylation Reactions
The 4-amino group can participate in transition metal-catalyzed cross-coupling reactions to form C-N bonds, leading to arylated and heteroarylated products. The Buchwald-Hartwig amination is a prominent example of such a transformation, typically employing a palladium or copper catalyst to couple the amine with an aryl or heteroaryl halide (or triflate). This reaction provides a powerful tool for the synthesis of complex molecules containing the this compound core. For instance, a similar Buchwald-Hartwig amination has been used in the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231). acs.org
Cyclization Reactions for Fused Heterocyclic Systems
The 4-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, particularly those of pharmaceutical relevance like pyrido[4,3-d]pyrimidines. The vicinal arrangement of the amino group and a ring nitrogen atom facilitates cyclization reactions with various electrophilic partners.
One common strategy involves the reaction of the 4-aminopyridine (B3432731) scaffold with reagents that provide a one-carbon unit to form a fused pyrimidine (B1678525) ring. For instance, treatment with formamide (B127407) or orthoformates can lead to the formation of a pyrido[4,3-d]pyrimidin-4(3H)-one core. More elaborate fused systems can be constructed from 4-aminonicotinic acid derivatives, which can be cyclized with amines to yield these pyridopyrimidinones. rsc.org The general reactivity suggests that this compound could undergo similar transformations.
Furthermore, the synthesis of pyrido[4,3-d]pyrimidines can be achieved by constructing the pyrimidine ring onto a pre-existing pyridine. rsc.org For example, the reaction of a 4-aminopyridine with dicarbonyl compounds or their equivalents can lead to the formation of the fused system. The presence of the difluoromethyl group at the 3-position is expected to influence the reactivity of the pyridine ring and the amino group, but not prevent these fundamental cyclization pathways.
Another potential, albeit less direct, cyclization strategy is the Pictet-Spengler reaction. This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgjk-sci.com While not directly applicable to this compound itself, derivatization to introduce a β-ethylamino moiety attached to the pyridine ring could open pathways to complex fused systems like tetrahydro-β-carbolines and tetrahydroisoquinolines. mdpi.comrsc.org The success of such reactions often depends on the nucleophilicity of the aromatic ring, which in this case is a pyridine ring modulated by the electronic effects of the difluoromethyl and amino groups. wikipedia.org
Chemical Behavior of the 3-Difluoromethyl Group
The difluoromethyl (CHF₂) group is a unique substituent that significantly modulates the physicochemical properties of the parent molecule. It is often considered a bioisostere for hydroxyl (OH), thiol (SH), or even methyl (CH₃) groups, offering a different profile of lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.gov
Electronic Influence on Pyridine Ring and Amino Group Properties
The difluoromethyl group is characterized as a moderately electron-withdrawing substituent. This is due to the high electronegativity of the two fluorine atoms. Its electronic effect is a combination of a strong inductive effect (-I) and a weaker resonance effect (+R), with the inductive effect being dominant. This electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution, making reactions like nitration or halogenation more challenging compared to an unsubstituted pyridine.
Conversely, the electron-withdrawing difluoromethyl group increases the acidity of the C-H bond within the group itself, making it a competent hydrogen bond donor. nih.govrsc.orgbeilstein-journals.org This property can be crucial for molecular recognition and binding to biological targets. The hydrogen bond donating capacity is influenced by the electronic nature of the aromatic system to which it is attached. nih.gov
The electronic pull of the CHF₂ group also influences the basicity of the 4-amino group and the pyridine ring nitrogen. The electron density on both nitrogen atoms is reduced, which in turn decreases their pKa values, making them less basic compared to 4-aminopyridine. The Hammett constants provide a quantitative measure of the electronic effect of a substituent.
| Substituent | σI (Inductive) | σR (Resonance) | σp (para) | σm (meta) |
| CHF₂ | 0.22 | 0.07 | 0.29 | 0.31 |
| CF₃ | 0.42 | 0.11 | 0.53 | 0.46 |
| CH₃ | -0.01 | -0.16 | -0.17 | -0.07 |
| OCH₃ | 0.30 | -0.42 | -0.12 | 0.14 |
*Data compiled from various sources discussing Hammett constants. nuph.edu.uaresearchgate.net
As shown in the table, the difluoromethyl group's electronic effect is intermediate between a methyl group and a trifluoromethyl group. nuph.edu.ua
Chemical Stability under Various Reaction Conditions
The difluoromethyl group is generally considered to be chemically robust and stable under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the high metabolic and chemical stability of fluorinated compounds. mdpi.com This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the CHF₂ group.
However, the C-H bond in the difluoromethyl group can be a site of reactivity under specific conditions. For example, strong bases can deprotonate the CHF₂ group to form a difluoromethyl carbanion, which can then react with electrophiles. acs.org This reactivity opens up avenues for further functionalization.
The aminopyridine core itself is stable under many conditions but can be susceptible to oxidation, particularly under harsh oxidative stress. For instance, studies on the related compound 3,4-diaminopyridine (B372788) have shown that it can degrade in the presence of strong oxidizing agents like hydrogen peroxide. nih.gov The stability of this compound in solid formulations is expected to be good, similar to other aminopyridines. nuph.edu.ua
Potential for Further Fluorination or Defluorination Reactions
The transformation of the difluoromethyl group is a topic of significant research interest.
Further Fluorination: The conversion of a difluoromethyl group (Ar-CHF₂) to a trifluoromethyl group (Ar-CF₃) represents a synthetic challenge. It would require a C-H bond fluorination, which typically necessitates harsh reagents and conditions. While methods for direct C-H fluorination exist, their application to a CHF₂ group on a complex heterocyclic system like this compound would need careful optimization to avoid side reactions.
Defluorination Reactions: The selective removal of a fluorine atom from a trifluoromethyl group to yield a difluoromethyl group (hydrodefluorination) is a known transformation, often achieved using photoredox catalysis or other reductive methods. nih.govacs.org The reverse process, defluorination of a CHF₂ group, is less common but conceivable under specific reductive conditions. However, due to the high strength of the C-F bond, this would likely require powerful reducing agents or catalytic systems. The complete removal of both fluorine atoms is also a possibility under forcing reductive conditions.
More synthetically useful is the functionalization of the C-H bond within the difluoromethyl group. As mentioned, deprotonation can generate a nucleophilic species. acs.org Alternatively, radical reactions can be initiated at this position. The generation of a difluorocarbocation intermediate from Ar-CHF₂ precursors has also been reported, allowing for reaction with various nucleophiles. nih.gov
Spectroscopic Characterization Methodologies for 3 Difluoromethyl Pyridin 4 Amines and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 3-(difluoromethyl)pyridin-4-amine.
¹H NMR Applications for Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amine (NH₂) group, and the single proton of the difluoromethyl (CHF₂) group.
The pyridine ring protons (H-2, H-5, and H-6) will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the electron-withdrawing difluoromethyl group. The proton at the C-2 position is expected to be a singlet or a narrow doublet, while the protons at C-5 and C-6 would likely appear as doublets, showing coupling to each other.
A key feature is the signal for the difluoromethyl proton, which is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). This triplet would likely be found in the range of δ 6.5 to 7.5 ppm, a region characteristic for methine protons attached to two fluorine atoms. The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.
In related pyridine derivatives, such as 20-hydroxypregnane derivatives, pyridine-induced shifts in the ¹H NMR spectra have been used to assign configurations, demonstrating the sensitivity of proton chemical shifts to the molecular environment rsc.org. For substituted pyridines in general, the complexity of the spectra necessitates the use of advanced NMR techniques for full structural characterization researchgate.net.
Table 1: Expected ¹H NMR Data for this compound Note: This table is based on theoretical values and data from analogous compounds.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.2 | s or d | - |
| H-5 | ~6.8 | d | J ≈ 5-6 |
| H-6 | ~8.0 | d | J ≈ 5-6 |
| NH₂ | variable (e.g., 4.5-6.0) | br s | - |
| CHF₂ | ~6.8 - 7.3 | t | ²JH-F ≈ 55-60 |
¹³C NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule libretexts.org. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. Due to the low natural abundance of ¹³C, carbon-carbon coupling is typically not observed libretexts.orgyoutube.com.
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbons directly bonded to the nitrogen (C-2 and C-6) are expected at lower field (higher ppm), while the other ring carbons (C-3, C-4, C-5) will resonate at higher field researchgate.netchemicalbook.com. The carbon of the difluoromethyl group (CHF₂) is of particular interest. It is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), with typical values for this coupling constant being large (200-250 Hz). Its chemical shift would likely fall in the range of δ 110-120 ppm rsc.org.
For comparison, ¹³C NMR data for unsubstituted pyridine shows signals at approximately δ 150 ppm (C-2/C-6), 124 ppm (C-4), and 136 ppm (C-3/C-5) chemicalbook.comnp-mrd.org. The introduction of the amine and difluoromethyl groups will shift these values significantly. In studies of other heterocyclic compounds, ¹³C NMR has been essential for assigning the carbon framework, often in conjunction with computational methods semanticscholar.org.
Table 2: Expected ¹³C NMR Data for this compound Note: This table is based on theoretical values and data from analogous compounds.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹³C{¹H} NMR) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | ~150 | s | - |
| C-3 | ~125 | t | ²JC-F ≈ 20-30 |
| C-4 | ~148 | s | - |
| C-5 | ~110 | s | - |
| C-6 | ~145 | s | - |
| CHF₂ | ~115 | t | ¹JC-F ≈ 230-250 |
¹⁹F NMR for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds, due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus nih.govrsc.org. The chemical shifts in ¹⁹F NMR span a very wide range, making it an excellent tool for detecting subtle differences in the fluorine environment biophysics.org.
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the CHF₂ group. This signal would appear as a doublet, resulting from coupling to the single geminal proton (²JF-H), with a coupling constant typically around 55-60 Hz. The chemical shift for difluoromethyl groups attached to aromatic rings is generally observed in the region of δ -90 to -120 ppm relative to a CFCl₃ standard rsc.orgrsc.org. The exact position is sensitive to the electronic nature of the aromatic ring and its substituents nih.gov. This technique is crucial for confirming the presence and integrity of the difluoromethyl group on the pyridine scaffold.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a newly synthesized compound. By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the exact elemental composition can be confirmed.
For this compound (C₆H₆F₂N₂), the expected exact mass for the neutral molecule is 144.0502 u. In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The calculated exact mass for this ion (C₆H₇F₂N₂⁺) is 145.0580 u. The observation of a peak at this precise mass-to-charge ratio in an HRMS spectrum would provide strong evidence for the compound's identity. This technique is routinely used in the characterization of novel small molecules, including heterocyclic and fluorinated compounds rsc.orgrsc.orgacs.org.
X-ray Crystallography for Solid-State Structural Analysis (Contextual for related difluoromethylated compounds)
While the specific crystal structure of this compound is not publicly available, analysis of related difluoromethylated heterocyclic compounds provides valuable context. For instance, the crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate (B1144303) has been reported researchgate.net. Such studies confirm the geometry of the difluoromethyl group and its orientation relative to the heterocyclic ring. In another example, the crystal structure of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) reveals details of how fluorinated pyridine units coordinate to a metal center and engage in intermolecular interactions like hydrogen bonding and π-π stacking nih.gov.
For this compound, a crystallographic analysis would be expected to reveal a planar pyridine ring. It would precisely define the C-C, C-N, C-F, and C-H bond lengths and the angles between them. Furthermore, it would show the intermolecular interactions, such as hydrogen bonds involving the amine group and the pyridine nitrogen, that dictate the solid-state packing arrangement. Such structural details are crucial for understanding the physicochemical properties of the compound.
Computational and Theoretical Studies on 3 Difluoromethyl Pyridin 4 Amine
Electronic Structure and Bonding Analysis
The introduction of both an electron-donating amino group (-NH₂) and an electron-withdrawing difluoromethyl group (-CF₂H) onto the pyridine (B92270) ring creates a complex electronic environment. The amino group at the 4-position donates electron density into the ring through resonance, while the difluoromethyl group at the 3-position withdraws electron density primarily through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govacs.org For 3-(Difluoromethyl)pyridin-4-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine optimized molecular geometry, atomic charges, and vibrational frequencies. nih.govirjweb.com
Table 1: Predicted Geometrical Parameters and Atomic Charges from Theoretical DFT Calculations (Note: This table is a representation of expected values based on studies of similar molecules and is for illustrative purposes.)
| Parameter | Predicted Value | Comment |
|---|---|---|
| C3-CF₂H Bond Length | ~1.50 Å | Typical C-C single bond length, slightly shortened by electronegative fluorine atoms. |
| C-F Bond Length | ~1.36 Å | Characteristic C-F bond length in difluoromethyl groups. |
| C4-NH₂ Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance with the pyridine ring. |
| Mulliken Charge on N (Pyridine) | Negative | The most electronegative atom in the ring. |
| Mulliken Charge on N (Amino) | Negative | Donates electron density to the ring. |
| Mulliken Charge on F | Highly Negative | Strong inductive withdrawal. |
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, which acts as the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, with significant contributions from the electron-deficient difluoromethyl group, indicating the site for nucleophilic attack. The electron-withdrawing -CF₂H group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic reactions compared to unsubstituted 4-aminopyridine (B3432731).
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties (Note: This table is a representation of expected values based on studies of similar molecules and is for illustrative purposes.)
| Property | Predicted Value / Location | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Indicates good electron-donating ability (nucleophilicity). |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap suggests higher reactivity. |
| HOMO Localization | Amino group and π-system of the pyridine ring | Site of electrophilic attack. |
| LUMO Localization | Pyridine ring and difluoromethyl group | Site of nucleophilic attack. |
Conformational Analysis and Intramolecular Interactions
The flexibility of the difluoromethyl group and the potential for hydrogen bonding are key determinants of the molecule's three-dimensional structure and properties.
The -CF₂H group is not sterically demanding enough to significantly distort the planarity of the pyridine ring. However, rotation around the C3-CF₂H bond is a key dynamic feature. Conformational analysis would focus on the rotational barrier of this group and the preferred orientation relative to the pyridine ring. The conformation is influenced by a combination of steric hindrance with the adjacent amino group and potential weak intramolecular interactions. The incorporation of fluorine can profoundly influence molecular conformation. nih.gov
Intramolecular hydrogen bonding can significantly restrict the conformational mobility of a molecule and influence its chemical properties. nih.gov In this compound, several potential intramolecular hydrogen bonds could exist:
N-H···F: An interaction between one of the hydrogen atoms of the amino group and a fluorine atom of the difluoromethyl group.
C-H···N: An interaction between the hydrogen atom of the difluoromethyl group and the nitrogen atom of the amino group.
C-H···N(pyridine): An interaction between the hydrogen of the difluoromethyl group and the ring nitrogen, although this is less likely due to the geometry.
Studies on related aminopyridine systems have shown that intramolecular hydrogen bonds between an amide proton and a pyridine nitrogen can form, restricting the peptide backbone. nih.govrsc.org Similarly, N-H···Br hydrogen bonds have been observed in aminopyridine metal complexes. mdpi.com The presence and strength of these interactions in this compound would need to be confirmed by computational studies, which would calculate the bond distances, angles, and stabilization energies associated with these interactions. Such bonds, if present, would influence the molecule's preferred conformation and could affect its acidity, basicity, and interaction with biological targets.
Reaction Mechanism Studies for Difluoromethylation and Derivatization
Understanding the reaction mechanisms for the synthesis and further functionalization of this compound is essential for its application in medicinal and agrochemical chemistry. uni-muenster.de
The synthesis of 3-(difluoromethyl)pyridines is challenging. Recent advances have demonstrated that site-selective difluoromethylation can be achieved. researchgate.netnih.gov A plausible mechanism for introducing the difluoromethyl group at the 3-position (meta-position) involves a radical process using oxazino pyridine intermediates, which are temporarily dearomatized to activate the pyridine ring for functionalization. uni-muenster.deresearchgate.net
Derivatization of the 4-amino group could proceed through standard reactions for aromatic amines, such as acylation or alkylation. The mechanism for N-acylation, for instance, could be catalyzed by a pyridine-N-oxide, proceeding through an O-acylated pyridinium (B92312) cation intermediate. acs.org The electronic nature of the ring, influenced by the -CF₂H group, will affect the reactivity of the amino group. The strong electron-withdrawing nature of the difluoromethyl group would decrease the nucleophilicity of the 4-amino group compared to unsubstituted 4-aminopyridine, potentially requiring harsher conditions for derivatization reactions. Another potential reaction is the transformation of the amino group into a diazonium salt, which can then be substituted, although this often requires strongly acidic conditions.
Elucidation of Reaction Pathways and Selectivity
The reactivity of the pyridine ring is significantly influenced by its substituents. The amino group at the 4-position is a strong activating group, directing electrophilic attack to the positions ortho and para to it (positions 3 and 5). Conversely, the difluoromethyl group at the 3-position is a strong deactivating group due to its inductive electron-withdrawing nature. This electronic tug-of-war governs the selectivity of various reactions.
In the case of nucleophilic aromatic substitution, the electron-withdrawing difluoromethyl group, along with the inherent electron-deficient nature of the pyridine ring, can facilitate the attack of nucleophiles, particularly at positions ortho and para to the withdrawing group (positions 2, 4, and 6). However, the presence of the amino group at C4 would generally disfavor nucleophilic attack at that position.
The following table outlines the predicted selectivity for common reaction types involving this compound, based on theoretical considerations of substituent effects.
| Reaction Type | Predicted Major Product(s) | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | 5-Nitro-3-(difluoromethyl)pyridin-4-amine | The strong activating effect of the amino group directs the electrophile to the ortho position (C5), which is less sterically hindered than the C3 position occupied by the difluoromethyl group. |
| N-Alkylation | Alkylation at the pyridine ring nitrogen | The pyridine nitrogen remains the most nucleophilic nitrogen atom for alkylation, although its basicity is reduced by the electron-withdrawing difluoromethyl group. |
| Nucleophilic Aromatic Substitution (with a strong nucleophile) | Substitution at C2 or C6 | These positions are activated by the electron-withdrawing nature of both the pyridine ring and the difluoromethyl group. nih.gov |
Transition State Analysis and Energy Barriers
Transition state theory, coupled with computational methods like Density Functional Theory (DFT), allows for the calculation of activation energies (energy barriers) for proposed reaction steps. This analysis is crucial for determining the feasibility and rate of a reaction. While specific experimental data for this compound is limited, theoretical calculations can provide valuable estimates.
The energy barriers for reactions are influenced by the stability of the transition state. For electrophilic attack, the electron-withdrawing difluoromethyl group is expected to destabilize the positively charged transition state (the sigma complex), leading to a higher energy barrier compared to unsubstituted 4-aminopyridine.
Below is a representative data table of calculated activation energies for a hypothetical electrophilic substitution reaction on this compound. These values are illustrative and would be calculated using DFT methods (e.g., B3LYP functional with a suitable basis set).
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Formation of Sigma Complex at C5 | Electrophilic attack at the C5 position. | 18.5 |
| Formation of Sigma Complex at C2 | Electrophilic attack at the C2 position. | 22.1 |
| Proton Abstraction from Sigma Complex | Re-aromatization of the pyridine ring. | 2.3 |
Prediction of Reactivity and Spectroscopic Properties
Computational chemistry is also a powerful tool for predicting various molecular properties, including reactivity descriptors and spectroscopic data. These predictions can aid in the identification and characterization of this compound and provide insights into its electronic structure.
Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the electron-donating amino group will raise the HOMO energy, while the electron-withdrawing difluoromethyl group will lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.
Spectroscopic properties can also be accurately predicted. Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. jocpr.comphyschemres.orgscirp.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
The following table presents predicted spectroscopic data for this compound based on DFT calculations.
| Spectroscopic Technique | Predicted Data | Notes |
|---|---|---|
| ¹H NMR | δ 8.1-8.3 (s, 1H, H2), δ 6.8-7.0 (d, 1H, H5), δ 6.5-6.7 (t, 1H, CHF₂), δ 5.5-5.8 (br s, 2H, NH₂) | Chemical shifts (ppm) are relative to a standard reference. The difluoromethyl proton appears as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | δ 150-155 (C4), δ 145-150 (C2), δ 130-135 (C6), δ 115-120 (t, CHF₂), δ 110-115 (C5), δ 105-110 (C3) | The carbon of the difluoromethyl group will appear as a triplet in the proton-coupled spectrum. |
| ¹⁹F NMR | δ -110 to -120 (d) | The fluorine chemical shift is sensitive to the electronic environment. It will appear as a doublet due to coupling with the proton. |
| IR Spectroscopy | ν(N-H) 3400-3500 cm⁻¹, ν(C-H, aromatic) 3000-3100 cm⁻¹, ν(C=N, C=C) 1500-1650 cm⁻¹, ν(C-F) 1000-1100 cm⁻¹ | Characteristic vibrational frequencies (cm⁻¹) for key functional groups. jocpr.comresearchgate.net |
| UV-Vis Spectroscopy | λ_max ≈ 250-270 nm | Predicted absorption maximum in a non-polar solvent, corresponding to π → π* transitions. The exact position will be influenced by solvent polarity. researchgate.netnih.govnih.govrsc.org |
Academic and Industrial Research Applications of 3 Difluoromethyl Pyridin 4 Amine As a Core Scaffold
Utility in Medicinal Chemistry Lead Generation
The strategic incorporation of the 3-(difluoromethyl)pyridin-4-amine motif and its related isomers has proven to be a highly effective strategy in the generation of lead compounds for various therapeutic targets. The electronic properties and structural features of this scaffold allow for favorable interactions with biological targets, leading to the development of potent and selective inhibitors.
Development of Kinase Inhibitors and Related Targeted Therapies
The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a difluoromethyl group can significantly enhance the binding affinity and selectivity of these compounds. Research on related isomers, such as 4-(difluoromethyl)pyridin-2-amine (B599231), has demonstrated the critical role of this moiety in the development of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. thieme-connect.comacs.orgconsensus.appresearchgate.net
For instance, 4-(difluoromethyl)pyridin-2-amine is an essential component of PQR620, a selective mTOR1/2 kinase inhibitor with potential applications in treating various cancers and neurodegenerative disorders. thieme-connect.com It is also a key intermediate in the synthesis of PQR530, a dual PI3K/mTOR inhibitor. thieme-connect.comnih.gov The difluoromethylpyridin-2-amine moiety in these compounds has been shown to be crucial for their activity and selectivity. acs.org The development of a scalable and practical synthesis for 4-(difluoromethyl)pyridin-2-amine has been a significant enabler for the large-scale production of these kinase inhibitors for further preclinical and clinical evaluation. acs.orgconsensus.appresearchgate.net
Furthermore, the exploration of the morpholine (B109124) ring in conjunction with the 4-(difluoromethyl)pyridin-2-amine core led to the discovery of PQR626, a potent and brain-penetrant mTOR inhibitor for the treatment of neurological disorders. acs.org Computational modeling suggests that the NH2 group of the 4-(difluoromethyl)pyridin-2-amine forms crucial hydrogen bonds with key residues in the ATP-binding pocket of both mTOR and PI3Kα. acs.orgunimi.it This highlights the importance of the aminopyridine scaffold in anchoring the inhibitor to its target.
The following table summarizes key kinase inhibitors incorporating a difluoromethylated aminopyridine scaffold:
| Compound | Target(s) | Therapeutic Area | Key Features |
| PQR620 | mTOR1/2 | Oncology, Neurodegenerative Diseases | Contains 4-(difluoromethyl)pyridin-2-amine as a core component. thieme-connect.comacs.org |
| PQR530 | PI3K/mTOR | Oncology | Dual inhibitor with 4-(difluoromethyl)pyridin-2-amine as an essential binding feature. thieme-connect.comnih.gov |
| PQR626 | mTOR | Neurological Disorders | Brain-penetrant inhibitor with a 4-(difluoromethyl)pyridin-2-amine scaffold. acs.org |
Exploration as a Bioisostere in Rational Drug Design
The difluoromethyl group (CF2H) is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, and amine groups in rational drug design. nih.govacs.org This is due to its ability to act as a lipophilic hydrogen bond donor, a property not typically associated with other fluorine-containing groups. acs.org This unique characteristic allows the CF2H group to mimic the hydrogen bonding capabilities of protic functional groups while simultaneously enhancing lipophilicity and metabolic stability. nih.govacs.org
The concept of bioisosterism is a fundamental principle in medicinal chemistry, where one functional group is replaced by another to improve the pharmacological properties of a compound without drastically altering its chemical structure. nih.govprinceton.edu The difluoromethyl group serves as an excellent example of a non-classical bioisostere, where its utility often depends on the specific molecular context and a less-than-exact structural mimicry. nih.gov The application of the difluoromethyl group as a bioisostere can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.govluc.edu For example, the replacement of a hydrogen atom with a fluorine atom can have a beneficial effect on potency, as seen in the case of trifluoromethyl ketones versus their methyl ketone counterparts. nih.gov
Modulation of Physicochemical and Biological Properties in Analogue Series
The introduction of a difluoromethyl group into a molecule can significantly modulate its physicochemical and biological properties. nih.gov This strategic substitution can influence a range of parameters critical for drug development, including:
Lipophilicity: The CF2H group generally increases lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov However, the extent of this increase can vary depending on the molecular context. acs.org
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic oxidation. nih.gov This can lead to a longer half-life and improved pharmacokinetic profile.
Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.
Conformation: The size and electronic properties of the difluoromethyl group can influence the preferred conformation of a molecule, which can impact its binding to a biological target.
The ability to fine-tune these properties by incorporating a difluoromethyl group makes this compound and its isomers highly attractive scaffolds for the systematic optimization of lead compounds in drug discovery programs. consensus.app
Application in Agrochemical Development
The pyridine (B92270) ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jpresearchoutreach.org The incorporation of fluorinated substituents, such as the difluoromethyl group, has been a key strategy in the development of more potent, selective, and environmentally benign crop protection agents. nih.govacs.org
Precursor for Fungicides and Insecticides
The this compound scaffold and its derivatives serve as important precursors for the synthesis of various fungicides and insecticides. acs.org The unique properties conferred by the difluoromethyl group, such as enhanced biological activity and metabolic stability, make these compounds valuable building blocks for the development of novel agrochemicals. acs.org For instance, the difluoromethyl group has been incorporated into pyrazole (B372694) carboxamide fungicides, leading to compounds with potent activity against a range of fungal pathogens. bcpcpesticidecompendium.org
The pyridine moiety itself is a key component of many neonicotinoid insecticides, which are highly effective against a broad spectrum of pests. nih.gov The development of novel pyridine derivatives, including those with fluorinated substituents, is an active area of research aimed at overcoming issues of pest resistance to existing insecticides. nih.gov
Design of Novel Pesticidal Agents with Enhanced Efficacy
The rational design of novel pesticidal agents often involves the strategic incorporation of fluorine-containing groups to enhance efficacy and selectivity. acs.org The difluoromethyl group, in particular, has been shown to be a valuable addition to pesticide molecules, often leading to a moderate but significant improvement in biological activity compared to non-fluorinated analogues. acs.org
The introduction of a difluoromethyl group can influence the binding affinity of a pesticide to its target site, as well as its uptake and translocation within the target organism. acs.org This can result in enhanced pesticidal activity at lower application rates, which is beneficial from both an economic and an environmental perspective. The development of pyrimidin-4-amine derivatives containing a trifluoromethyl group has yielded compounds with excellent insecticidal and fungicidal activity. nih.gov This suggests that similar derivatization of the this compound scaffold could lead to the discovery of new and effective pesticidal agents.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound
The exploration of this compound as a core scaffold in medicinal chemistry has led to extensive structure-activity relationship (SAR) studies. These investigations are crucial for understanding how chemical modifications to this parent structure influence its biological activity, paving the way for the rational design of more potent and selective therapeutic agents.
Elucidation of Structural Determinants for Biological Activity
SAR studies on derivatives of this compound have revealed several key structural features that govern their biological activity. The difluoromethyl group at the 3-position is a critical determinant. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, which can be pivotal for molecular interactions with biological targets.
In studies of related fluorinated pyridine derivatives, the position and nature of substituents have been shown to dramatically alter biological outcomes. For instance, in a series of pyridine derivatives, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance antiproliferative activity, whereas the introduction of bulky groups or additional halogen atoms tended to diminish it nih.gov.
The amino group at the 4-position of the pyridine ring is another key feature, often serving as a crucial hydrogen bond donor or as a point for further chemical modification to explore different binding pockets of a target protein. Alterations to this amino group, for instance, through acylation or the introduction of various substituents, can profoundly impact the compound's interaction with its biological target.
The following table summarizes the general influence of substituents on the biological activity of pyridine-based compounds, providing a predictive framework for the SAR of this compound derivatives.
| Substituent Type | General Effect on Biological Activity | Rationale |
| Small, polar groups (e.g., -OH, -NH2) | Often enhances activity | Can participate in hydrogen bonding with the target protein. |
| Electron-donating groups (e.g., -OCH3) | Can enhance activity | May increase the electron density of the pyridine ring, affecting binding. |
| Electron-withdrawing groups (e.g., -CF3) | Can enhance activity | Alters the electronic profile and can improve metabolic stability. |
| Bulky groups | Often decreases activity | May cause steric hindrance, preventing optimal binding to the target. |
Rational Design Strategies for Enhanced Efficacy and Selectivity
The insights gained from SAR studies are fundamental to the rational design of new derivatives of this compound with improved efficacy and selectivity. Modern drug design often employs a combination of traditional medicinal chemistry approaches and sophisticated computational methods.
One prominent strategy is structure-based drug design , which relies on the known three-dimensional structure of the biological target. By understanding the shape and properties of the active site, medicinal chemists can design molecules that fit precisely and form strong interactions. For example, if the target has a deep hydrophobic pocket, derivatives of this compound could be designed with lipophilic moieties to occupy this space, thereby increasing binding affinity.
Another powerful approach is scaffold hopping , where the core this compound structure is replaced by a different, but functionally similar, chemical scaffold. This can lead to the discovery of novel chemical series with improved properties, such as better selectivity or pharmacokinetics. For instance, pyrazolo[3,4-b]pyridine derivatives have been designed using scaffold hopping and computer-aided drug design to create potent and selective inhibitors of certain kinases iaea.org.
Computer-aided drug design (CADD) plays a pivotal role in modern rational design. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity and biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. In the development of FLT3 inhibitors, a rational design approach employing a pyridine/pyrimidine (B1678525) "warhead" was successfully used to achieve high selectivity over other kinases nih.govresearchgate.net. This strategy involved designing molecules to access allosteric pockets and engineering flexibility in the scaffold to optimize binding to the target kinase nih.gov.
The table below outlines some rational design strategies applicable to the this compound scaffold.
| Design Strategy | Description | Potential Application for this compound |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | The difluoromethyl group itself is a bioisostere of other groups, and other parts of the molecule can be similarly modified. |
| Conformational Restriction | Introducing structural elements that reduce the flexibility of the molecule. | This can lead to higher binding affinity by pre-organizing the molecule in its bioactive conformation. |
| Introduction of Chiral Centers | Creating stereoisomers that may have different biological activities. | Can lead to more specific interactions with a chiral biological target. |
Emerging Applications in Chemical Research
Beyond its applications in medicinal chemistry, the unique electronic and structural properties of this compound make it a valuable building block in other areas of chemical research.
Ligand Design for Metal-Catalyzed Reactions
The pyridine nitrogen and the exocyclic amine group of this compound make it an attractive candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, while the amino group can either coordinate to the same metal, forming a bidentate chelate, or participate in secondary interactions that influence the catalytic activity.
The electron-withdrawing difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, which can have a significant impact on the properties of the resulting metal complex. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ligand can influence the catalytic activity sciforum.net. A less basic pyridine ligand may lead to a more electrophilic metal center, which could enhance certain catalytic steps.
While specific examples of this compound as a ligand in published literature are scarce, the principles of using substituted pyridines as ligands are well-established. For example, various 4-substituted pyridine ligands have been used to generate an array of coordination compounds with Pd(II) cations, and these complexes have been tested as catalysts sciforum.net. The synthesis of transition metal complexes with related pyridyl-containing ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been reported, demonstrating the versatility of pyridyl-amines in forming stable complexes with metals like Ni(II), Cu(II), and Zn(II).
The potential of this compound as a ligand is summarized in the table below.
| Metal | Potential Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | The electronic properties of the ligand can be tuned to optimize catalytic activity. |
| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation reactions | Chiral derivatives could be used for asymmetric hydrogenation. |
| Copper (Cu) | Atom transfer radical polymerization (ATRP) | The ligand can stabilize the copper catalyst in different oxidation states. |
Fluorescent Probes and Bioimaging Applications
Fluorinated heterocyclic compounds are of great interest in the development of fluorescent probes for bioimaging due to their often favorable photophysical properties and metabolic stability. Derivatives of this compound have the potential to be developed into novel fluorophores.
The introduction of a difluoromethyl group can influence the photophysical properties of a molecule, such as its quantum yield and Stokes shift. While direct studies on the fluorescence of this compound derivatives are not widely reported, research on analogous compounds provides a strong basis for their potential. For example, novel fluorescent probes based on trifluoromethyl-substituted pyridines have been designed for imaging lipid droplets in cells. These probes exhibit bright fluorescence and good selectivity for their target organelles.
The development of fluorescent probes often involves creating a "push-pull" system, where an electron-donating group (like an amino group) and an electron-withdrawing group are attached to a conjugated system. In this compound, the amino group can act as an electron donor, and the difluoromethyl group, along with the pyridine ring, can act as the electron-accepting part of the system. Further modifications to create extended conjugation could lead to fluorophores with desirable emission wavelengths for biological imaging.
Studies on other aminopyridine derivatives have shown that they can serve as scaffolds for fluorescent probes, with their fluorescence properties being sensitive to the local environment, such as solvent polarity. This solvatochromic behavior is a valuable feature for probes designed to report on the properties of their surroundings within a cell.
The potential of this compound derivatives as fluorescent probes is outlined below.
| Potential Application | Design Principle | Key Feature of this compound |
| pH Sensors | The pyridine nitrogen can be protonated, altering the electronic structure and fluorescence. | The pKa of the pyridine nitrogen is influenced by the difluoromethyl group. |
| Ion Probes | The amino group can be modified to create a binding site for specific ions. | The coordination of an ion would modulate the fluorescence of the molecule. |
| Staining of Cellular Organelles | Lipophilic derivatives could be designed to accumulate in specific organelles like mitochondria or lipid droplets. | The difluoromethyl group can increase lipophilicity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(Difluoromethyl)pyridin-4-amine?
- Answer : The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorinated pyridines can be synthesized via nucleophilic displacement of halogen atoms using difluoromethylating agents (e.g., (difluoromethyl)trimethylsilane) under basic conditions . Alternatively, Suzuki-Miyaura cross-coupling may introduce substituents to the pyridine ring, as seen in analogous compounds like 4-substituted furopyrimidines . Key steps include:
- Halogenation : Introducing a leaving group (e.g., Cl, Br) at the pyridine C3 position.
- Fluorination : Substitution with a difluoromethyl group using fluorinating reagents.
- Amine protection/deprotection : Ensuring regioselectivity for the C4-amine.
- Purification : HPLC or column chromatography to achieve >99% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and fluorine coupling patterns (e.g., splitting in difluoromethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- HPLC : Purity assessment (>99%) and detection of regioisomeric byproducts .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for fluorinated pyrazoles .
Advanced Research Questions
Q. How do stereoelectronic effects of the difluoromethyl group influence the compound’s interactions with biological targets?
- Answer : The difluoromethyl group enhances metabolic stability and modulates target binding via:
- Electron-withdrawing effects : Reduces basicity of the adjacent amine, improving membrane permeability .
- Hydrophobic interactions : The CFH group engages in van der Waals interactions with hydrophobic protein pockets, as observed in fluorinated D1 receptor agonists .
- Conformational rigidity : Fluorine’s high electronegativity restricts rotation, stabilizing bioactive conformations. Comparative studies with non-fluorinated analogs show ~10-fold higher binding affinity in fluorinated derivatives .
Q. What strategies mitigate low yields in the fluorination step during synthesis?
- Answer : Yield optimization involves:
- Catalyst selection : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorinating agent reactivity .
- Temperature control : Reactions at 60–80°C minimize side-product formation while ensuring complete substitution .
- Byproduct analysis : LC-MS or F NMR identifies competing pathways (e.g., over-fluorination or defluorination) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from:
- Synthetic variability : Trace impurities (e.g., regioisomers) can skew bioassay results. Rigorous HPLC purification and batch-to-batch reproducibility checks are critical .
- Assay conditions : Fluorinated compounds may exhibit pH-dependent solubility. Standardizing assay buffers (e.g., pH 7.4 with 0.1% Tween-80) reduces variability .
- Target selectivity : Off-target effects (e.g., kinase inhibition) should be ruled out via counter-screening, as seen in fluorinated quinazoline studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
